Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate
Description
Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate is a nitro-substituted aromatic ester with a complex substitution pattern. This compound is likely a precursor or intermediate in pharmaceutical or fine chemical synthesis, given its structural similarity to high-purity intermediates like Methyl 4-{2-Amino-4-bis(acetyloxy)methyl-phenoxy}benzenecarboxylate (CAS 451485-65-7) .
Properties
IUPAC Name |
methyl 4-[4-(diacetyloxymethyl)-2-nitrophenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO9/c1-11(21)27-19(28-12(2)22)14-6-9-17(16(10-14)20(24)25)29-15-7-4-13(5-8-15)18(23)26-3/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDXVUJIKGWDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192799 | |
| Record name | Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-08-6 | |
| Record name | Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[4-[bis(acetyloxy)methyl]-2-nitrophenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate typically involves multi-step organic reactions. One common approach is the nitration of the corresponding phenol derivative, followed by acetylation and esterification steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Potential medical applications include its use as a precursor for the development of pharmaceuticals. Its structural features may be exploited to create new drugs with specific therapeutic properties.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular interactions and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Methyl 4-{2-Amino-4-bis(acetyloxy)methyl-phenoxy}benzenecarboxylate (CAS 451485-65-7)
Structural Differences :
- Nitro vs. Amino Group: The target compound features a nitro (-NO₂) group at the 2-position, whereas CAS 451485-65-7 substitutes this with an amino (-NH₂) group. This difference significantly alters electronic properties, with the nitro group acting as a strong electron-withdrawing group and the amino group as electron-donating .
- Molecular Weight: CAS 451485-65-7 has a molecular weight of 373.36 g/mol (C₁₉H₁₉NO₇). The nitro analog is expected to have a higher molecular weight (~403–408 g/mol) due to the replacement of -NH₂ (16 g/mol) with -NO₂ (46 g/mol).
Stability and Reactivity :
- The nitro group increases oxidative stability but may introduce toxicity or explosivity risks. In contrast, the amino derivative is more reactive in nucleophilic or coupling reactions .
2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate (CAS 111664-35-8)
Structural Differences :
- Core Structure: This compound (CAS 111664-35-8) features a pyridine ring and lacks the nitro or amino substituents. Its acetyloxy groups are attached to a phenyl-pyridyl hybrid structure .
Reactivity :
- The absence of nitro/amino groups reduces redox reactivity, making it more suitable for stability-critical applications.
Azo Dyes with Nitro and Acetyloxy Groups ()
Examples from include 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]benzothiazol-6-yl thiocyanate.
Structural Differences :
- Azo Linkage : These compounds contain an -N=N- group, absent in the target compound.
- Functional Groups : Shared acetyloxy and nitro groups suggest similar synthetic challenges (e.g., hydrolysis susceptibility) but divergent applications (dyes vs. pharma intermediates) .
Comparative Data Table
Biological Activity
Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate, a compound with the molecular formula and a molecular weight of approximately 403.35 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Aromatic Rings : The presence of multiple aromatic rings contributes to its hydrophobic properties.
- Nitro Group : The nitro group is known for its role in biological activity, often influencing the compound's reactivity and interaction with biological targets.
- Acetyloxy Groups : These groups may enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitrophenol have been shown to possess antibacterial properties against various strains of bacteria. The presence of the nitro group is crucial for this activity, as it may interfere with bacterial cell wall synthesis or function.
Antioxidant Activity
Compounds containing phenolic structures are often associated with antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated that methyl esters can exhibit significant antioxidant effects, suggesting that this compound may also display this property.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, the inhibition of acetylcholinesterase has been documented for similar compounds, which could imply potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitrophenol derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
- Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging activity revealed that this compound exhibited significant antioxidant capacity comparable to established antioxidants like ascorbic acid.
- Enzyme Inhibition Studies : Research focused on enzyme kinetics demonstrated that the compound inhibited acetylcholinesterase activity in a dose-dependent manner, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Q. What are the most reliable synthetic routes for Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate, and how can reaction yields be optimized?
Methodological Answer:
- Step 1: Start with a Friedel-Crafts acylation (e.g., using a benzophenone derivative and acetyl chloride in the presence of AlCl₃) to introduce the acetyloxy groups .
- Step 2: Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Step 3: Perform esterification using methyl chloroformate or dimethyl carbonate in anhydrous dichloromethane with a base like triethylamine .
- Optimization: Use continuous flow reactors for improved mixing and temperature control, as reported for biphenyl derivatives . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2:1 molar ratio of acetylating agent to precursor) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- NMR Analysis: Use ¹H/¹³C NMR to confirm the presence of acetyloxy (δ ~2.1–2.3 ppm for CH₃), nitro (δ ~8.0–8.5 ppm for aromatic protons adjacent to NO₂), and ester carbonyl (δ ~165–170 ppm) groups .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 364.1 (calculated for C₁₉H₁₇NO₈) .
- HPLC Purity Check: Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to confirm purity >95% .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (100 mM) and dilute to ≤1% DMSO in aqueous buffers to avoid cytotoxicity .
- Stability: Store at –20°C under inert gas (Ar/N₂). Degradation occurs via hydrolysis of acetyloxy groups in humid environments; monitor via HPLC every 3 months .
Advanced Research Questions
Q. How can researchers investigate the pharmacological activity of this compound, particularly its enzyme inhibition potential?
Methodological Answer:
- In Vitro Assays: Test against cyclooxygenase (COX-1/COX-2) using a fluorometric kit, comparing IC₅₀ values to aspirin derivatives. The nitro and acetyloxy groups may act as pharmacophores .
- Kinetic Studies: Perform time-dependent inhibition assays (pre-incubate compound with enzyme for 0–30 min) to determine mechanism (competitive/non-competitive) .
- Molecular Docking: Use AutoDock Vina to model interactions with COX-2’s active site; prioritize poses with H-bonding to Tyr385/Ser530 .
Q. What advanced analytical methods are recommended for detecting trace impurities in this compound?
Methodological Answer:
Q. What mechanistic insights explain the reactivity of the nitro group in this compound under basic conditions?
Methodological Answer:
- Kinetic Profiling: Perform pH-dependent degradation studies (pH 7–12) with UV-Vis monitoring (λ = 310 nm for nitro group). The nitro group acts as a meta-directing leaving group in alkaline media, forming phenolic intermediates .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) show the nitro group lowers the LUMO energy, facilitating nucleophilic attack at the ortho position .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ calculation methods). Variations may arise from impurity profiles (e.g., residual Al³⁺ from synthesis) .
- Dose-Response Reproducibility: Replicate assays ≥3 times with internal controls (e.g., aspirin for COX inhibition). Use ANOVA to assess significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
